molecular formula C16H21ClN2O B1395189 8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride CAS No. 1220032-24-5

8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride

Cat. No.: B1395189
CAS No.: 1220032-24-5
M. Wt: 292.8 g/mol
InChI Key: OSJUIZLHBYXDCN-UHFFFAOYSA-N
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Description

8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride is a chemical compound with the molecular formula C16H21ClN2O and a molecular weight of 292.8 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride typically involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. One common method includes the use of quinoline and 2-(2-piperidinyl)ethanol in the presence of a suitable catalyst and solvent. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 8-[2-(3-Piperidinyl)ethoxy]quinoline
  • 8-[2-(2-Morpholinyl)ethoxy]quinoline
  • 8-[2-(2-Pyrrolidinyl)ethoxy]quinoline

Comparison: Compared to similar compounds, 8-[2-(2-Piperidinyl)ethoxy]quinoline hydrochloride may exhibit unique properties due to the presence of the piperidine ring. This structural feature can influence its reactivity, biological activity, and overall effectiveness in various applications.

Properties

IUPAC Name

8-(2-piperidin-2-ylethoxy)quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O.ClH/c1-2-10-17-14(7-1)9-12-19-15-8-3-5-13-6-4-11-18-16(13)15;/h3-6,8,11,14,17H,1-2,7,9-10,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJUIZLHBYXDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC2=CC=CC3=C2N=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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